molecular formula C21H22N4O4 B11280524 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11280524
M. Wt: 394.4 g/mol
InChI Key: VJHUSVVEGBIHLK-UHFFFAOYSA-N
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Description

3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the use of a post-Ugi modification strategy, which allows for the functionalization of the quinoline and pyrimidine rings . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Mechanism of Action

The mechanism by which 3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, leading to cytotoxic activities in certain cancer cell lines . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O4/c1-13-11-22-19-17(18(13)29-3)20(27)25(21(28)23(19)2)12-16(26)24-10-6-8-14-7-4-5-9-15(14)24/h4-5,7,9,11H,6,8,10,12H2,1-3H3

InChI Key

VJHUSVVEGBIHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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